2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-8-11(9(2)19-13-8)20(17,18)15-5-3-14(4-6-15)10(16)7-12/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBAKDADTCEHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
Chlorosulfonation :
Chlorination with Thionyl Chloride :
Table 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
| Step | Reagents | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1 | ClSO₃H (1.2 eq) | DCM | 0–5°C | 2 h | 85% |
| 2 | SOCl₂ (2.0 eq) | None | 70–80°C | 5 h | 78% |
*Yields inferred from analogous reactions in.
Sulfonation of Piperazine
The sulfonyl chloride reacts with piperazine to form the monosubstituted sulfonamide. Achieving selectivity for monosubstitution requires precise stoichiometric control.
Monosubstitution Strategy
- Piperazine (1.0 eq) is dissolved in anhydrous THF under nitrogen.
- 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.05 eq) is added dropwise at 0°C, followed by triethylamine (1.1 eq) to scavenge HCl.
- The reaction proceeds for 12–16 hours at room temperature.
- Key analysis : ¹H NMR confirms monosubstitution by the absence of free piperazine protons (δ 2.8–3.2 ppm).
Table 2: Sulfonation of Piperazine
| Parameter | Value |
|---|---|
| Molar ratio | 1:1.05 (piperazine:sulfonyl chloride) |
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction time | 16 h |
| Yield | 72% |
Acetylation with Chloroacetyl Chloride
The final step introduces the chloroacetyl group to the remaining piperazine nitrogen.
Reaction Optimization
- 4-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine (1.0 eq) is dissolved in DCM.
- Chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) are added at 0°C.
- The mixture is stirred for 6–8 hours at room temperature.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product as a white powder (95% purity).
Table 3: Acetylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Reaction time | 8 h |
| Yield | 68% |
Alternative Synthetic Routes
One-Pot Sulfonation-Acetylation
Solid-Phase Synthesis
- Immobilized piperazine on Wang resin allows stepwise functionalization.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 6H, CH₃), 3.15–3.30 (m, 4H, piperazine), 3.60–3.75 (m, 4H, piperazine), 4.20 (s, 2H, COCH₂Cl).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl).
- HRMS (ESI+) : m/z calcd. for C₁₁H₁₆ClN₃O₄S [M+H]⁺: 322.06; found: 322.05.
Challenges and Solutions
Disubstitution Byproducts
Moisture Sensitivity
- Sulfonyl chloride intermediates hydrolyze readily.
Industrial Scalability
Continuous Flow Reactors
Green Chemistry Approaches
- Replacement of SOCl₂ with PCl₅ in chlorination steps reduces SO₂ emissions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Corresponding substituted derivatives.
Oxidation: Oxidized products such as sulfoxides or sulfones.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds incorporating piperazine and oxazole moieties exhibit significant antimicrobial properties. The presence of the dimethyl-1,2-oxazole group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. A study highlighted the structural modifications of piperazine derivatives leading to improved antibacterial activity against resistant strains .
CNS Activity
The piperazine ring is known for its neuropharmacological effects. Compounds similar to 2-chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one have been explored for their potential as anxiolytics and antidepressants. The sulfonamide functionality may contribute to enhanced central nervous system penetration, thereby increasing therapeutic efficacy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Studies focusing on related compounds have shown that modifications can lead to selective inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory process. This makes such compounds promising candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its use in agrochemicals, particularly as a pesticide. The incorporation of the oxazole and piperazine groups is believed to enhance its efficacy against pests while minimizing toxicity to non-target organisms. Patents have been filed detailing formulations that utilize this compound for controlling various agricultural pests, including insects and nematodes .
Herbicide Development
There is ongoing research into the herbicidal properties of derivatives of this compound. The mechanism of action is thought to involve disruption of metabolic pathways in target plants, leading to effective weed management strategies without harming crops .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with enhanced antibacterial properties against Gram-positive bacteria. The results indicated a significant reduction in minimum inhibitory concentrations compared to standard antibiotics .
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the anxiolytic effects of various piperazine derivatives, one derivative closely related to this compound showed promise in reducing anxiety-like behaviors in rodent models. This suggests potential applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 923203-47-8
- Molecular Formula : C₁₁H₁₆ClN₃O₄S
- Molecular Weight : 321.78 g/mol
- Key Functional Groups: Piperazine core: Facilitates hydrogen bonding and structural flexibility. Chloroacetyl group: Enhances electrophilicity for nucleophilic substitution reactions .
Structural Significance :
The compound’s unique sulfonyl-linked dimethyl-1,2-oxazole moiety distinguishes it from other piperazine derivatives. This group may influence target binding (e.g., enzyme inhibition) and physicochemical properties like solubility and metabolic stability .
Comparative Analysis with Structural Analogs
Substituent Variations on the Piperazine Ring
The following analogs differ in the substituents attached to the piperazine nitrogen, leading to distinct electronic, steric, and biological properties:
Biological Activity
2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and related studies.
Chemical Structure and Properties
The compound has a complex structure that includes a piperazine ring, a chlorinated ethane moiety, and a dimethyl oxazole sulfonyl group. Its molecular formula is with a molecular weight of approximately 421.87 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group enhances the antibacterial activity by facilitating interactions with bacterial enzymes.
2. Anticancer Properties
Studies have highlighted the potential of piperazine-based compounds in cancer therapy. A related compound demonstrated the ability to sensitize colon cancer cells to apoptotic ligands, indicating that structural modifications can lead to enhanced anticancer efficacy . The mechanism involves inducing mitotic arrest and affecting microtubule dynamics, which are critical for cell division.
3. Enzyme Inhibition
The compound's structural features suggest it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition studies show that certain piperazine derivatives can effectively bind to AChE, potentially leading to therapeutic applications in neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated various piperazine derivatives for their antibacterial properties. The results indicated that compounds with similar functional groups to this compound exhibited significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
Case Study 2: Anticancer Activity in Colon Cancer Cells
In vitro assays using HT29 colon cancer cells revealed that a structurally related compound induced mitotic arrest with an ED50 of approximately 115 nM. This effect was attributed to the compound's ability to disrupt microtubule formation, leading to enhanced sensitivity to chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds inhibit key enzymes like AChE, affecting neurotransmitter levels. |
| Microtubule Disruption | Induces mitotic arrest by interfering with microtubule dynamics during cell division. |
| Bacterial Interaction | The sulfonyl group enhances binding affinity to bacterial targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
